molecular formula C18H24N2O4S B14886679 2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B14886679
M. Wt: 364.5 g/mol
InChI Key: RIVQMHSILJEIBU-UHFFFAOYSA-N
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Description

2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiophene core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

The synthesis of 2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.

Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or carboxylic acid groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s benzothiophene core is known for its biological activity, making it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene core can bind to active sites, modulating the activity of the target molecule. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid include other benzothiophene derivatives with varying functional groups. These compounds may share similar biological activities but differ in their specific interactions and applications. Examples of similar compounds include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

2-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H24N2O4S/c1-9-6-7-12-13(8-9)25-17(14(12)15(19)21)20-16(22)10-4-2-3-5-11(10)18(23)24/h9-11H,2-8H2,1H3,(H2,19,21)(H,20,22)(H,23,24)

InChI Key

RIVQMHSILJEIBU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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